molecular formula C21H26N6S B4359570 9-(TERT-BUTYL)-2-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

9-(TERT-BUTYL)-2-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

Cat. No.: B4359570
M. Wt: 394.5 g/mol
InChI Key: GGWXPPWJNFDCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-tert-butyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a unique structure that combines a pyrazole ring, a benzothiophene ring, and a triazolopyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-tert-butyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. The process begins with the formation of the pyrazole ring, followed by the construction of the benzothiophene and triazolopyrimidine rings. Key steps include cyclization reactions, nucleophilic substitutions, and condensation reactions. Specific reagents and catalysts, such as palladium or copper catalysts, are often employed to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, reaction temperatures, and purification methods. Continuous flow chemistry and automated synthesis platforms can be utilized to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe for studying enzyme interactions and cellular pathways. Its heterocyclic rings can mimic natural substrates, making it useful in biochemical assays.

Medicine

Medicinally, this compound has potential as a lead compound for drug development. Its structure suggests possible activity against various biological targets, including enzymes and receptors involved in disease pathways.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of 9-tert-butyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings allow it to bind to active sites or allosteric sites, modulating the activity of the target molecule. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 9-tert-butyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydrobenzothieno[3,2-e]pyrimidine
  • 2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

The uniqueness of 9-tert-butyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its combination of three distinct heterocyclic rings. This structure provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

13-tert-butyl-4-[2-(3-methylpyrazol-1-yl)ethyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6S/c1-13-7-9-26(24-13)10-8-17-23-19-18-15-6-5-14(21(2,3)4)11-16(15)28-20(18)22-12-27(19)25-17/h7,9,12,14H,5-6,8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWXPPWJNFDCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CC(CC5)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(TERT-BUTYL)-2-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
9-(TERT-BUTYL)-2-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 3
9-(TERT-BUTYL)-2-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 4
Reactant of Route 4
9-(TERT-BUTYL)-2-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 5
Reactant of Route 5
9-(TERT-BUTYL)-2-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 6
9-(TERT-BUTYL)-2-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

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